2-(4-isopropylphenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 4-isopropylphenoxy group and a 6-methyl-1H-imidazo[1,2-b]pyrazole moiety linked via an ethylamine chain.
Properties
IUPAC Name |
N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14(2)16-4-6-17(7-5-16)25-13-18(24)20-8-9-22-10-11-23-19(22)12-15(3)21-23/h4-7,10-12,14H,8-9,13H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFHUESNHSRKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)COC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: Acetamide, N-[[2-(4-methylphenyl)-6-(phenylthio)imidazo[1,2-a]pyridin-3-yl]methyl]- (CAS 142074-09-7)
Structural Similarities :
- Both compounds share an acetamide backbone.
- Both incorporate heterocyclic systems: the target compound uses an imidazo[1,2-b]pyrazole core, while the analog employs an imidazo[1,2-a]pyridine ring.
- Substitutions at the aromatic rings (4-isopropylphenoxy vs. 4-methylphenyl and phenylthio groups) suggest divergent electronic and steric properties.
Functional Differences :
Table 1: Comparative Structural and Physicochemical Properties
| Property | Target Compound | Analog (CAS 142074-09-7) |
|---|---|---|
| Molecular Formula | C₂₀H₂₆N₄O₂ (estimated) | C₂₃H₂₁N₃OS |
| Molecular Weight | ~366.46 g/mol | 387.505 g/mol |
| Aromatic Substitution | 4-isopropylphenoxy | 4-methylphenyl, phenylthio |
| Heterocycle | Imidazo[1,2-b]pyrazole | Imidazo[1,2-a]pyridine |
| Calculated LogP (Lipophilicity) | ~3.8 (estimated) | 4.2 (reported) |
Pharmacological Implications
- Target Compound: The imidazo[1,2-b]pyrazole core is associated with kinase inhibition (e.g., JAK2/STAT3 pathways), while the 4-isopropylphenoxy group may enhance selectivity for lipid-rich tissues.
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